

An In-depth Technical Guide to Oxime Ligation Chemistry with Oxyamine Linkers

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Compound of Interest		
Compound Name:	BCN-PEG3-oxyamine	
Cat. No.:	B12425659	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxime ligation has emerged as a cornerstone of bioconjugation chemistry, prized for its high chemoselectivity, the exceptional stability of the resulting oxime bond, and its ability to proceed under mild, aqueous conditions. This "click-type" reaction, involving the condensation of an oxyamine and a carbonyl (aldehyde or ketone), has become an indispensable tool for the precise, site-specific modification of complex biomolecules. Its applications are vast, ranging from the synthesis of antibody-drug conjugates (ADCs) and PET imaging agents to the creation of novel hydrogels and the surface modification of biomaterials. This technical guide provides a comprehensive overview of the core principles of oxime ligation, the pivotal role of oxyamine linkers, quantitative kinetic data, and detailed experimental protocols to empower researchers in leveraging this powerful chemistry for their advanced applications.

The Core Chemistry of Oxime Ligation

Oxime ligation is the reaction between a molecule functionalized with an aminooxy group (R¹-O-NH₂) and another bearing a carbonyl group, specifically an aldehyde (R²-CHO) or a ketone (R²-C(O)-R³), to form a stable oxime bond (R¹-O-N=CR²R³). The reaction proceeds with the formation of water as the sole byproduct.[1]

Reaction Mechanism





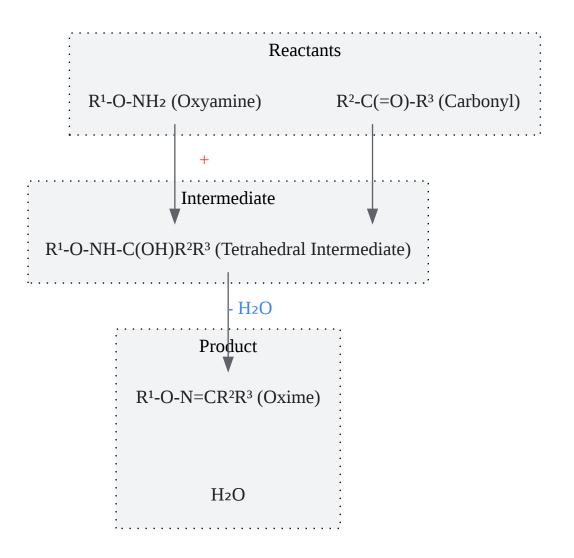


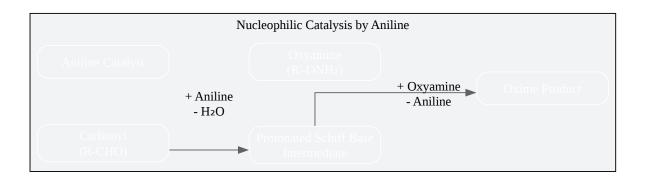
The formation of an oxime bond is a two-step process:

- Nucleophilic Attack: The highly nucleophilic aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal ether or carbinolamine.
- Dehydration: This intermediate then undergoes acid-catalyzed dehydration to form the final,
 stable C=N oxime bond.[1]

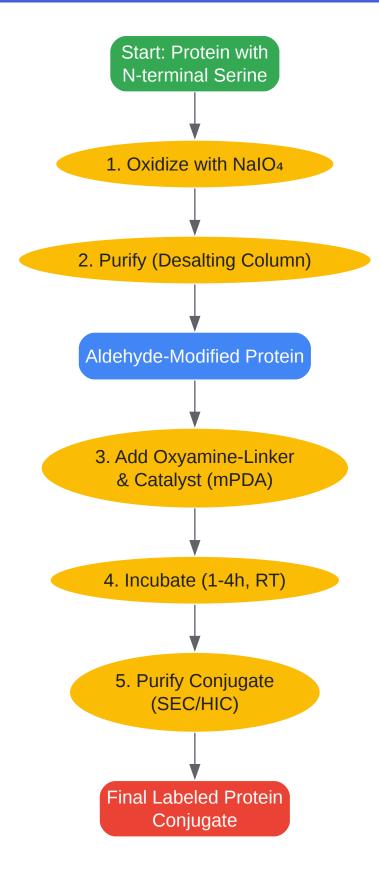
The rate-determining step is typically the acid-catalyzed dehydration of the tetrahedral intermediate, which is why the reaction is often fastest under slightly acidic conditions (pH 4-5). [1][2] However, many biomolecules require physiological pH (around 7.4) for stability, necessitating the use of catalysts to achieve efficient ligation.[3]



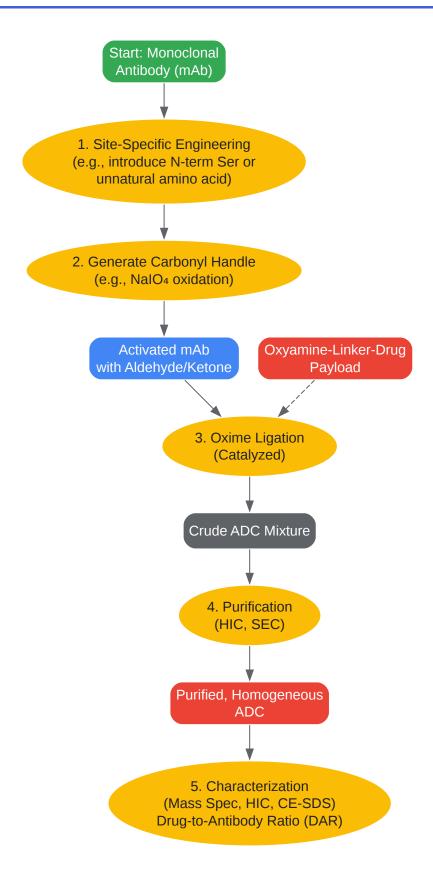












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